24, 25-Dihydroxy VD2

CAS No.: 58050-55-8

Cat. No.: VC3417380

Molecular Formula: C28H44O3

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58050-55-8 |

|---|---|

| Molecular Formula | C28H44O3 |

| Molecular Weight | 428.6 g/mol |

| IUPAC Name | (E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

| Standard InChI | InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 |

| Standard InChI Key | BPEQZNMKGFTMQE-LLWYEHBDSA-N |

| Isomeric SMILES | C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

| SMILES | CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

| Canonical SMILES | CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Introduction

Chemical Structure and Properties

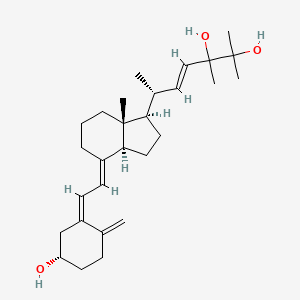

24,25-Dihydroxyvitamin D2, also known as 24,25-dihydroxyergocalciferol, is a metabolite of vitamin D2 with the molecular formula C28H44O3 . Structurally, it contains hydroxyl groups at both the C-24 and C-25 positions of the vitamin D2 backbone. The compound exists in stereoisomeric forms, with the 24R configuration being the predominant naturally occurring variant . The chemical structure features the characteristic secosteroid backbone of vitamin D compounds, with modifications that distinguish it from other vitamin D metabolites.

Unlike 1,25-dihydroxyvitamin D2, which is the most biologically active form of vitamin D2, 24,25-dihydroxyvitamin D2 has been found to possess relatively limited biological activity based on standard bioassays . This reduced activity suggests that 24,25-hydroxylation may represent a deactivation pathway in vitamin D metabolism, potentially serving as a mechanism to regulate vitamin D activity in the body.

Biosynthesis and Metabolism

Enzymatic Pathways

The formation of 24,25-dihydroxyvitamin D2 occurs through the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D2) by the enzyme 24-hydroxylase, which is encoded by the CYP24A1 gene . This enzyme plays a crucial role in vitamin D catabolism by initiating the inactivation of vitamin D metabolites. The conversion process is regulated by parathyroid hormone (PTH), which can influence whether 25-hydroxyvitamin D is converted to the active 1,25-dihydroxyvitamin D or the less active 24,25-dihydroxyvitamin D .

The cytochrome P450 enzymes responsible for vitamin D metabolism are located either in the endoplasmic reticulum (like CYP2R1) or in the mitochondria (like CYP24A1) . These enzymes require specific electron donor systems to function properly. The specificity of vitamin D metabolism lies within the CYP enzymes themselves rather than their electron donors .

Alternative Metabolic Pathways

Interestingly, research has identified additional metabolic pathways for vitamin D2. For instance, 24,26-dihydroxyvitamin D2 has been detected as another metabolite of vitamin D2, potentially representing an alternative deactivation pathway . Studies in rats have shown that the formation of 24,26-dihydroxyvitamin D2 may even exceed the formation of 24,25-dihydroxyvitamin D2, suggesting species-specific differences in vitamin D2 metabolism .

Physiological Roles

While 1,25-dihydroxyvitamin D is well-established as the hormonal form of vitamin D that regulates calcium homeostasis, the specific physiological roles of 24,25-dihydroxyvitamin D2 remain less defined. Evidence suggests that 24,25-dihydroxylated vitamin D metabolites may have some function in bone development, particularly in the growth plate .

Research indicates that both 1,25-dihydroxyvitamin D and 24,25-dihydroxyvitamin D appear to be required for optimal endochondral bone formation . There is growing evidence for a specific receptor for 24,25-dihydroxyvitamin D in chondrocytes, suggesting a targeted role in cartilage development . Studies involving deletion of CYP24A1, which eliminates all 24-hydroxylated metabolites of vitamin D, have resulted in defective mineralization of intramembranous bone, further supporting a physiological role for these metabolites .

Clinical Significance

Diagnostic Applications

The measurement of 24,25-dihydroxyvitamin D and its ratio to 25-hydroxyvitamin D has emerged as a valuable diagnostic tool, particularly for identifying patients with abnormalities in vitamin D metabolism . The 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D ratio (25(OH)D:24,25(OH)2D) provides insight into CYP24A1 enzyme activity and can help identify individuals with inactivating mutations in the CYP24A1 gene .

Reference Intervals and Interpretation

Based on clinical studies, reference intervals have been established for the 25(OH)D:24,25(OH)2D ratio in healthy individuals. The table below summarizes these reference intervals and their clinical interpretation:

Research has shown that a 24,25(OH)2D concentration >4.2 nmol/L can be used as a diagnostic cut-off for vitamin D replete status . The ratio increases significantly when 25(OH)D levels fall below 50 nmol/L, with the greatest increase observed when 25(OH)D concentration decreases below 30 nmol/L .

CYP24A1 Mutations and Hypercalcemia

Loss of function variants in the CYP24A1 gene have been associated with insufficient deactivation of bioactive vitamin D metabolites . This can result in a clinical phenotype characterized by:

-

Suppressed serum parathyroid hormone (PTH)

-

Increased serum 1,25-dihydroxyvitamin D concentrations

-

Hypercalcemia

In one reported case, a patient with an elevated 25(OH)D:24,25(OH)2D ratio of 32 and hypercalcemia was confirmed through genetic testing to have a biallelic mutation of CYP24A1 . These findings highlight the potential value of measuring 24,25-dihydroxyvitamin D and calculating its ratio with 25-hydroxyvitamin D in patients with unexplained hypercalcemia.

Analytical Methods

Measurement Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for measuring 24,25-dihydroxyvitamin D in clinical and research settings . This technique allows for simultaneous measurement of multiple vitamin D metabolites with high sensitivity and specificity.

Dynamic Relationships with Other Vitamin D Metabolites

Seasonal Variations

Research has identified circannual rhythms for vitamin D metabolites, including 24,25-dihydroxyvitamin D . These seasonal variations need to be considered when interpreting measurements in clinical settings, particularly when establishing cutoff values for deficiency or insufficiency.

Relationship with Vitamin D Status

This dynamic relationship suggests that as vitamin D status declines, there is a relative decrease in the production of 24,25(OH)2D compared to 25(OH)D. This may reflect a physiological adaptation to preserve active vitamin D during states of deficiency by downregulating CYP24A1 activity .

Three-Dimensional Model of Vitamin D Metabolism

Recent research has proposed a three-dimensional model that provides mechanistic insight into the vitamin D-PTH endocrine system . This model incorporates measurements of various vitamin D metabolites, including 24,25-dihydroxyvitamin D, to better understand the complex interplay between these compounds.

The model suggests that when vitamin D status is sufficient, serum concentrations of 1,25(OH)2D and 24,25(OH)2D are maintained in relative proportion . In contrast, when vitamin D status becomes insufficient, there is a progressive and significant increase in the 1,25(OH)2D:24,25(OH)2D ratio, indicating that the production of 1,25(OH)2D is favored over 24,25(OH)2D as vitamin D precursors become limited .

Future Research Directions

While significant progress has been made in understanding 24,25-dihydroxyvitamin D2, several areas require further investigation:

-

The specific physiological roles of 24,25-dihydroxyvitamin D2 compared to its D3 counterpart

-

The potential therapeutic applications of modulating CYP24A1 activity

-

The development of standardized assays for routine clinical measurement

-

The implications of altered 24,25-dihydroxyvitamin D2 metabolism in various disease states

Further research in these areas could enhance our understanding of vitamin D metabolism and potentially lead to new diagnostic and therapeutic approaches for disorders of calcium and phosphate metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume